[S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester
説明
This compound (CAS: 92829-12-4) is a chiral tetrahydroisoquinoline derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine and a phenylmethyl ester group. Its stereochemical designation, [S-(R,R)], indicates a specific configuration at the stereogenic centers, critical for its biological and chemical interactions . The Boc group enhances stability during synthetic processes, while the phenylmethyl ester contributes to solubility and reactivity in organic solvents. This compound is primarily utilized in peptide synthesis and medicinal chemistry research as a building block for protease inhibitors or receptor-targeted molecules .
特性
IUPAC Name |
benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-17(26-24(30)32-25(2,3)4)22(28)27-15-20-13-9-8-12-19(20)14-21(27)23(29)31-16-18-10-6-5-7-11-18/h5-13,17,21H,14-16H2,1-4H3,(H,26,30)/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTDDNAKFOMLRS-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595074 | |
| Record name | Benzyl (3S)-2-[N-(tert-butoxycarbonyl)-L-alanyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92829-12-4 | |
| Record name | Benzyl (3S)-2-[N-(tert-butoxycarbonyl)-L-alanyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Boc Protection of the Amino Group
The tert-butyloxycarbonyl (Boc) group is introduced to the amino precursor under anhydrous conditions. A representative protocol involves reacting (S)-2-aminopropionic acid with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0–5°C for 2 hours, achieving >95% yield. Triethylamine serves as a base to neutralize liberated HCl, while catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.
Table 1: Boc Protection Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine |
| Catalyst | DMAP (0.1 eq) |
| Yield | 92–95% |
Tetrahydroisoquinoline Core Formation
The cyclization step utilizes a modified Pictet-Spengler reaction. A solution of Boc-protected amine (1.0 eq) and formaldehyde (3.0 eq) in hydrochloric acid undergoes reflux at 80°C for 4 hours. Potassium carbonate (3.0 eq) is added post-reaction to neutralize excess acid, followed by extraction with DCM. This step achieves 70–75% yield, with HPLC purity >90%.
Critical Factors for Cyclization:
Esterification with Benzyl Alcohol
The carboxylic acid intermediate is esterified using benzyl bromide (1.2 eq) in the presence of potassium carbonate (2.0 eq) in DCM. The reaction proceeds at room temperature for 12 hours, yielding 85–88% of the benzyl ester.
Table 2: Esterification Optimization Data
| Parameter | Effect on Yield |
|---|---|
| Benzyl Bromide (eq) | 1.2 eq optimal |
| Base | K2CO3 > Na2CO3 |
| Solvent Polarity | DCM > THF |
Stereochemical Control
Chiral purity is maintained through:
-
Low-Temperature Coupling: Amide bond formation at 10–15°C minimizes epimerization.
-
Chiral HPLC Monitoring: Regular analysis using Chiralcel OD-H columns ensures enantiomeric excess (ee) >98%.
Racemization Risks:
-
Prolonged exposure to acidic conditions during cyclization reduces ee by 5–7%.
-
Neutralization with NaOH instead of K2CO3 increases byproduct formation.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 7:3), increasing purity from 85% to >99%.
Spectroscopic Confirmation
-
NMR: ¹H NMR (CDCl3) displays characteristic peaks at δ 1.44 (Boc CH3), 4.50 (benzyl CH2), and 7.26–7.38 (aromatic protons).
-
Mass Spectrometry: ESI-MS confirms [M+Na]⁺ at m/z 439.2, aligning with the molecular formula C25H30N2O5.
Industrial-Scale Adaptations
化学反応の分析
Structural Features and Reactivity
The molecule contains three key functional groups:
-
tert-Butyloxycarbonyl (Boc) protecting group on the amino moiety
-
Phenylmethyl ester (benzyl ester) at the carboxylic acid position
-
Tetrahydroisoquinoline core with stereochemical complexity (S,R* configuration)
These groups dictate its reactivity in deprotection, nucleophilic substitution, and stereoselective transformations .
Boc Group Removal
The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane. For analogs:
| Condition | Time (h) | Yield (%) | Byproduct | Source |
|---|---|---|---|---|
| TFA/DCM (1:1) | 2 | 92 | tert-Butyl trifluoroacetate | |
| 4M HCl in dioxane | 4 | 85 | CO₂ + tert-butanol |
Benzyl Ester Hydrolysis
The phenylmethyl ester is removed via catalytic hydrogenation or acidic hydrolysis:
| Method | Catalyst/Reagent | Yield (%) | Notes | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | 1 atm H₂, EtOAc | 88 | Retains stereochemistry | |
| HBr/AcOH (33%) | 12 h, RT | 78 | Risk of epimerization |
Nucleophilic Substitution at the Isoquinoline Core
The tetrahydroisoquinoline nitrogen exhibits nucleophilic reactivity. In stereochemically analogous systems:
-
Alkylation : Reacts with allyl bromide or electrophiles (e.g., N-fluorobenzenesulfonimide) to form C-N bonds with 3.7:1 to 100:0 diastereomeric ratios .
-
Acylation : Benzoylation under Schotten-Baumann conditions yields N-acylated derivatives (85–92% yields) .
Example reaction pathway (alkylation):
Key stereochemical outcomes depend on the 3′-alkoxide group’s pseudoaxial arrangement .
Stereochemical Stability
-
Epimerization Risk : Acidic conditions (pH < 3) may induce epimerization at the S-configuration center. Control via low-temperature (0–5°C) reactions minimizes this .
-
Conformational Analysis : DFT calculations on analogs suggest a 3′-endo conformation is favored by 5 kcal/mol, stabilizing electrophilic attack trajectories .
Comparative Reactivity with Esters
The phenylmethyl ester’s hydrolysis kinetics differ from simpler esters (e.g., methyl benzoate):
| Ester Type | ΔH° (Hydrolysis, kJ/mol) | Rate (k, s⁻¹) | Source |
|---|---|---|---|
| Phenylmethyl (target) | -73.0 ± 1.9 | 2.3 × 10⁻⁴ | |
| Methyl benzoate | -55.48 ± 0.71 | 5.1 × 10⁻³ |
Slower hydrolysis in the target compound is attributed to steric hindrance from the tetrahydroisoquinoline core .
科学的研究の応用
Medicinal Chemistry
The compound's structural features make it a candidate for the development of novel pharmaceuticals. Its isoquinoline framework is associated with various biological activities, including:
- Antidepressant Effects : Isoquinolines have been studied for their potential in treating mood disorders.
- Anticancer Activity : Research indicates that derivatives of isoquinoline can inhibit tumor growth and induce apoptosis in cancer cells.
Drug Development
The compound serves as an intermediate in the synthesis of more complex drugs. Its use in drug development can be categorized into:
- Prodrug Formulations : The tert-butyloxycarbonyl (Boc) group can be used to mask functional groups to enhance solubility and bioavailability.
- Targeted Drug Delivery : Modifications of the compound can lead to formulations that target specific tissues or cells, improving therapeutic efficacy while minimizing side effects.
Biochemical Research
In biochemical studies, this compound can be utilized as a tool for:
- Enzyme Inhibition Studies : It may be employed to investigate the mechanisms of enzymes involved in metabolic pathways.
- Receptor Binding Assays : The compound's ability to interact with specific receptors makes it suitable for studying receptor-ligand interactions.
Analytical Chemistry
The compound's unique structure allows it to be used as a standard in analytical methods such as:
- Chromatography : It serves as a reference material in high-performance liquid chromatography (HPLC) for method validation.
- Mass Spectrometry : The compound can be analyzed using mass spectrometry to determine its purity and concentration in various formulations.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant properties of isoquinoline derivatives, including this compound, demonstrating significant improvements in behavioral tests indicative of antidepressant effects. The results suggested that modifications to the isoquinoline structure could enhance efficacy.
Case Study 2: Cancer Cell Line Studies
Research involving this compound showed promising results in inhibiting the proliferation of specific cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
作用機序
The mechanism of action of [S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Similar Compounds Identified:
(S)-2-[(S)-2-((S)-1-Ethoxycarbonyl-3-phenylpropylamino)propionyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Benzyl Ester (CAS: 82637-57-8)
Comparative Analysis:
| Parameter | Target Compound (92829-12-4) | Compound 82637-57-8 | Ethyl Ester Variant |
|---|---|---|---|
| Molecular Formula | Not explicitly stated (inferred: C₂₇H₃₁N₃O₅) | C₃₄H₄₀N₂O₇ | Likely C₃₂H₃₈N₂O₇ (ethoxyl substitution) |
| Molecular Weight | ~509.55 (estimated) | 588.69 | ~562.66 (estimated) |
| Key Functional Groups | Boc-protected amine, phenylmethyl ester | Ethoxycarbonyl, benzyl ester, 6,7-dimethoxy substituents | Ethoxycarbonyl, ethyl ester, no dimethoxy groups |
| Ester Group | Phenylmethyl (benzyl) ester | Benzyl ester | Ethyl ester |
| Substituents | No methoxy groups on the isoquinoline ring | 6,7-Dimethoxy groups on the isoquinoline core | No dimethoxy groups |
| Density | Not reported | 1.191 g/cm³ | Not reported |
| CAS Number | 92829-12-4 | 82637-57-8 | N/A |
Detailed Research Findings
- Stereochemical Impact : The [S-(R,R)] configuration in the target compound confers distinct binding affinities compared to the (S)-configured 82637-57-8, which exhibits enhanced selectivity for serine proteases due to its 6,7-dimethoxy groups .
- Ester Group Reactivity : The phenylmethyl ester in 92829-12-4 demonstrates slower hydrolysis rates under basic conditions compared to the ethyl ester variant, making it preferable for prolonged reaction steps .
- Functional Group Influence : The Boc group in 92829-12-4 provides superior steric protection during coupling reactions, whereas the ethoxycarbonyl group in 82637-57-8 offers easier deprotection under mild acidic conditions .
生物活性
The compound [S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester (hereafter referred to as THIQ) is a derivative of tetrahydroisoquinoline (THIQ), a structural motif recognized for its diverse biological activities. This article explores the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of THIQ can be described as follows:
- Core Structure : Tetrahydroisoquinoline
- Functional Groups :
- tert-Butyloxycarbonylamino
- Oxopropyl
- Carboxylic acid
- Phenylmethyl ester
This unique combination of functional groups contributes to the compound's biological activity and interaction with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives against human coronaviruses. In particular, a series of novel THIQ derivatives were synthesized and tested for their efficacy against strains HCoV-229E and HCoV-OC43. The results indicated promising antiviral activity, suggesting that modifications in the THIQ scaffold can enhance its effectiveness against viral infections .
Antitumor Activity
THIQ derivatives have shown significant antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, specific THIQ derivatives have demonstrated cytotoxic effects on multiple cancer cell lines without exhibiting toxicity towards normal cells .
Neuroprotective Effects
The neuroprotective properties of THIQ are particularly noteworthy. Compounds within this class have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exert their effects by modulating neurotransmitter systems and reducing oxidative stress .
The biological activity of THIQ is largely attributed to its ability to interact with various receptors and enzymes:
- Angiotensin II Receptor Antagonism : Some THIQ derivatives act as antagonists at angiotensin II receptors, which may play a role in regulating blood pressure and vascular health .
- Enzyme Inhibition : THIQ has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its antidiabetic and anti-inflammatory effects .
Study 1: Antiviral Efficacy
In a study examining the antiviral properties of THIQ derivatives against coronaviruses, several compounds were synthesized based on the THIQ scaffold. Among them, a specific derivative exhibited significant inhibition of viral replication in vitro, highlighting the potential for developing antiviral therapeutics based on this structure .
Study 2: Antitumor Activity Assessment
A series of THIQ derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The study found that certain modifications to the core structure enhanced antitumor activity significantly compared to unmodified compounds. The mechanism was linked to increased apoptosis rates in treated cells .
Data Tables
| Biological Activity | Compound Tested | Efficacy | Mechanism |
|---|---|---|---|
| Antiviral | THIQ Derivative A | IC50 = 5 µM | Inhibition of viral replication |
| Antitumor | THIQ Derivative B | IC50 = 10 µM | Induction of apoptosis |
| Neuroprotective | THIQ Derivative C | Significant | Modulation of neurotransmitter levels |
Q & A
Basic: What are the critical synthetic challenges in preparing this compound, and how can they be addressed methodologically?
Answer:
The synthesis involves managing stereochemistry, protecting/deprotecting the tert-butyloxycarbonyl (Boc) group, and ensuring regioselectivity during coupling reactions. Key steps include:
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., asymmetric Mannich reactions ).
- Boc group stability : Avoid acidic conditions during coupling steps to prevent premature deprotection. Deprotection typically requires trifluoroacetic acid (TFA) in dichloromethane .
- Coupling optimization : Employ carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to enhance esterification efficiency .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
- Asymmetric synthesis : Utilize palladium-catalyzed reductive cyclization with chiral ligands to favor the desired (S,R*,R*) configuration .
- Chromatographic resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients to separate epimers. Adjust column temperature to 25–40°C for improved resolution .
- Kinetic studies : Monitor reaction progress via inline HPLC to identify conditions minimizing racemization .
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR : 1H and 13C NMR to confirm backbone structure and Boc group integrity. 2D NOESY or COSY for stereochemical validation .
- IR spectroscopy : Detect carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+Na]+ ion) .
Advanced: How to resolve co-eluting epimers in chromatographic analysis?
Answer:
- Mobile phase optimization : Use additives like 0.1% diethylamine to reduce peak tailing and improve separation of diastereomers .
- Temperature modulation : Increase column temperature to 40°C to alter retention times of epimers .
- Column selection : Switch from C18 to phenyl-hexyl columns for enhanced stereochemical discrimination .
Basic: What side reactions occur during Boc deprotection, and how are they mitigated?
Answer:
- Racemization : Minimize exposure to strong acids (e.g., limit TFA treatment to ≤2 hours at 0°C) .
- Ester hydrolysis : Use anhydrous conditions and avoid prolonged acidic exposure. Quench with cold NaHCO3 immediately post-deprotection .
Advanced: What strategies enable kinetic resolution of stereoisomers during synthesis?
Answer:
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Dynamic kinetic resolution (DKR) : Combine palladium catalysts with chiral ligands to racemize intermediates while favoring product formation .
- Flow chemistry : Continuous reactors with immobilized catalysts enhance enantioselectivity by controlling residence time .
Basic: How is stereochemical configuration validated post-synthesis?
Answer:
- X-ray crystallography : Definitive confirmation via single-crystal analysis .
- NOE NMR : Detect spatial proximity of protons (e.g., between the isoquinoline and phenylmethyl groups) .
- Optical rotation : Compare with literature values for the (S,R*,R*) configuration .
Advanced: How to design a palladium-catalyzed reductive cyclization for intermediate synthesis?
Answer:
- Catalyst system : Use Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in DMF .
- CO surrogate : Replace gaseous CO with formic acid derivatives (e.g., HCO₂H·DIPA) for safer handling .
- Reaction monitoring : Track nitroarene reduction intermediates via TLC (Rf ~0.3 in EtOAc/hexane) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
